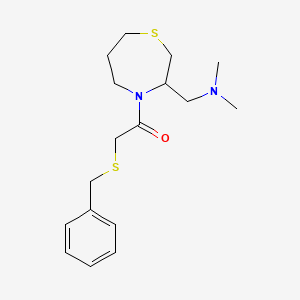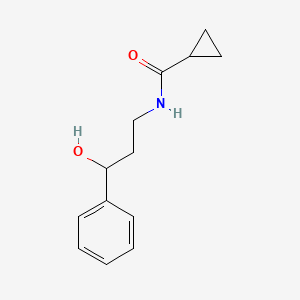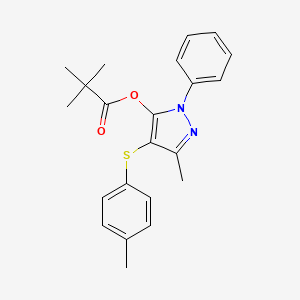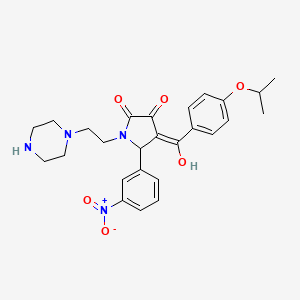![molecular formula C19H21N3O4S B3008851 N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 920426-10-4](/img/structure/B3008851.png)
N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and is substituted with an acetyl group and a methoxyphenyl group. Additionally, it has a methanesulfonamide moiety, which is known for its sulfonyl functional group attached to an aromatic ring. This structure suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid . Similarly, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized via Sonogashira cross-coupling . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques. For example, the structure of a complex of a sulfonamide with a bicyclic compound was elucidated using FT-IR and NMR spectroscopy, which could provide insights into the bonding and electronic properties of the sulfonamide group . Quantum-chemical calculations and IR spectroscopy have been used to study the conformers and self-associates of trifluoro-N-(2-phenylacetyl)methanesulfonamide, which could be relevant for understanding the conformational preferences of the target compound .
Chemical Reactions Analysis
Sulfonamides, such as those mentioned in the provided papers, can undergo various chemical reactions. For instance, the reaction of N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst yielded substituted indoles . The reactivity of the sulfonamide group in the target compound could be explored in similar palladium-catalyzed coupling reactions. Additionally, the reactivity of the acetyl and methoxyphenyl substituents on the pyrazole ring could be investigated in electrophilic aromatic substitution or nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the lengths of hydrogen bonds in a sulfonamide complex were determined to be significant for its structure in the solid state and in solution . The pKa of trifluoro-N-(2-phenylacetyl)methanesulfonamide was found to be 5.45 in methanol, indicating its strength as a hydrogen bond donor . These properties, such as hydrogen bonding capability and acidity, would be important to characterize for the compound , as they can affect its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Interaction Studies of Methyl Acetate with Aqueous Solutions of Quinoxaline Derivatives
Research by Raphael, Bahadur, and Ebenso (2015) explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to the requested compound. This study focused on understanding the effect of temperature and concentration on these interactions, utilizing volumetric and acoustic properties for analysis. This research provides insight into the physical properties and potential applications of such compounds in chemical solutions (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Biological Activity of Diorganotin Derivatives with Pyridyl Functionalized Bis(pyrazol-1-yl)methanes
Li et al. (2010) synthesized and analyzed the biological activity of pyridyl functionalized bis(pyrazol-1-yl)methanes, a category encompassing compounds related to the one . The study's focus was on the structural and biological aspects, including cytotoxic activity, providing a foundation for understanding the potential biological applications of such compounds (Li, Song, Dai, & Tang, 2010).
Synthesis, Structural Studies, and Applications in Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated the corrosion inhibition performance of similar indoline compounds, particularly focusing on their application in protecting N80 steel in acidic environments. This research highlights the practical applications of these compounds in industrial contexts, such as in corrosion prevention (Yadav, Sarkar, & Purkait, 2015).
Cyclization and Acetylation of 2-Propenones for Synthesis of 1-acetyl Pyrazolines
Thirunarayanan and Sekar (2014) focused on the synthesis of 1N-acetyl pyrazoles, including compounds with structural similarities to the requested compound. They utilized a solvent-free cyclization and acetylation process, which can be pertinent in pharmaceutical and chemical manufacturing industries (Thirunarayanan & Sekar, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-18(15-9-5-7-11-19(15)26-2)12-17(20-22)14-8-4-6-10-16(14)21-27(3,24)25/h4-11,18,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVAKDFFVVEPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)


![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)